molecular formula C6H5ClN4 B014120 6-Chloro-9-methylpurine CAS No. 2346-74-9

6-Chloro-9-methylpurine

Cat. No. B014120
M. Wt: 168.58 g/mol
InChI Key: UEZNSCCMEMUEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346807B2

Procedure details

To a dry flask was added diisopropyl amine (1.6 mL, 11.42 mmol) and THF (15 mL). The solution was cooled to −78° C. and n-butyllithium (2.5M in hexanes, 4.5 mL, 11.25 mmol) was added dropwise. After stirring for 10 minutes at −78° C., the solution was warmed to 0° C. and allowed to stir for an additional 10 minutes. The solution was cooled back to −78° C. and 6-chloro-9-methyl-9H-purine (1.5 g, 8.9 mmol) was added as a suspension in THF (20 mL). After stirring for 20 minutes −78° C., 1,2-dibromotetrachloroethane was added (5.7 g, 17.5 mmol), and after an additional 20 minutes the reaction was quenched with the addition of sat. aq. NH4Cl (15 mL). Upon warming to room temperature, the solution was diluted with ethyl acetate (75 mL) and the aqueous layer was discarded. The organics were washed with brine and dried using magnesium sulfate. The solvent was removed in vacuo to provide a brown solid that was purified by column chromatography (25-50% ethyl acetate in hexanes) to yield 1.493 g tan solid product. 1H NMR (400 MHz, DMSO-d6): δ 8.84 (d, J=72.7 Hz, 1H), 3.76 (s, 3H).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[N:22]=[CH:21][N:20]=[C:19]2[C:15]=1[N:16]=[CH:17][N:18]2[CH3:23].[Br:24]C(Cl)(Cl)C(Cl)(Cl)Br>C1COCC1>[Br:24][C:17]1[N:18]([CH3:23])[C:19]2[C:15]([N:16]=1)=[C:14]([Cl:13])[N:22]=[CH:21][N:20]=2

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC=N1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(Br)(Cl)Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to 0° C.
STIRRING
Type
STIRRING
Details
to stir for an additional 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled back to −78° C.
ADDITION
Type
ADDITION
Details
was added (5.7 g, 17.5 mmol)
CUSTOM
Type
CUSTOM
Details
after an additional 20 minutes the reaction was quenched with the addition of sat. aq. NH4Cl (15 mL)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon warming to room temperature
ADDITION
Type
ADDITION
Details
the solution was diluted with ethyl acetate (75 mL)
WASH
Type
WASH
Details
The organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a brown solid that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (25-50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1N(C2=NC=NC(=C2N1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.493 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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